molecular formula C23H24BrN3O B11188729 5'-bromo-1'-(3-methylbutyl)-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one

5'-bromo-1'-(3-methylbutyl)-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one

Cat. No.: B11188729
M. Wt: 438.4 g/mol
InChI Key: YXAHXKHOVJKSRZ-UHFFFAOYSA-N
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Description

5’-Bromo-1’-(3-methylbutyl)-2,3,4,9-tetrahydrospiro[beta-carboline-1,3’-indol]-2’(1’H)-one is a complex organic compound with a unique spiro structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and structural complexity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-bromo-1’-(3-methylbutyl)-2,3,4,9-tetrahydrospiro[beta-carboline-1,3’-indol]-2’(1’H)-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the beta-carboline core: This can be achieved through Pictet-Spengler condensation of tryptamine with an aldehyde.

    Introduction of the spiro center: This involves cyclization reactions that form the spiro linkage between the beta-carboline and indole moieties.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

5’-Bromo-1’-(3-methylbutyl)-2,3,4,9-tetrahydrospiro[beta-carboline-1,3’-indol]-2’(1’H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups at the 5’ position.

Scientific Research Applications

5’-Bromo-1’-(3-methylbutyl)-2,3,4,9-tetrahydrospiro[beta-carboline-1,3’-indol]-2’(1’H)-one has several applications in scientific research:

    Medicinal Chemistry: This compound is studied for its potential therapeutic effects, including anticancer, antiviral, and neuroprotective activities.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Biological Studies: Researchers use this compound to study its interactions with biological targets and its effects on cellular processes.

Mechanism of Action

The mechanism of action of 5’-bromo-1’-(3-methylbutyl)-2,3,4,9-tetrahydrospiro[beta-carboline-1,3’-indol]-2’(1’H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, and other cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-1-propyl-benzimidazole
  • 5-Bromo-4-chloro-3-indolyl-beta-D-galactopyranoside

Uniqueness

Compared to similar compounds, 5’-bromo-1’-(3-methylbutyl)-2,3,4,9-tetrahydrospiro[beta-carboline-1,3’-indol]-2’(1’H)-one stands out due to its spiro structure, which imparts unique steric and electronic properties. These properties can influence its biological activity and make it a valuable compound for drug discovery and development.

Properties

Molecular Formula

C23H24BrN3O

Molecular Weight

438.4 g/mol

IUPAC Name

5'-bromo-1'-(3-methylbutyl)spiro[2,3,4,9-tetrahydropyrido[3,4-b]indole-1,3'-indole]-2'-one

InChI

InChI=1S/C23H24BrN3O/c1-14(2)10-12-27-20-8-7-15(24)13-18(20)23(22(27)28)21-17(9-11-25-23)16-5-3-4-6-19(16)26-21/h3-8,13-14,25-26H,9-12H2,1-2H3

InChI Key

YXAHXKHOVJKSRZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1C2=C(C=C(C=C2)Br)C3(C1=O)C4=C(CCN3)C5=CC=CC=C5N4

Origin of Product

United States

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